REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:7]1[S:8][CH:9]=[CH:10][N:11]=1)([O:5][CH3:6])[CH3:4].[Li]CCCC.C(Br)(Br)(Br)[Br:18]>C1COCC1>[Br:18][C:9]1[S:8][C:7]([C:3]([O:5][CH3:6])([O:2][CH3:1])[CH3:4])=[N:11][CH:10]=1
|
Name
|
|
Quantity
|
40 g
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Type
|
reactant
|
Smiles
|
COC(C)(OC)C=1SC=CN1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
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Details
|
After stirring for 1 h at −78° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The reaction mixture was stirred for another 1 h at −78° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was quenched by the addition of sat. aq. NH4Cl
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (150 ml×3)
|
Type
|
WASH
|
Details
|
The organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column (eluted by petroleum ether/EtOAc=10:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(S1)C(C)(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |